Regioisomeric Selectivity: Kinase Inhibition Profile of the 2-Anilino-6-chloro Scaffold vs. the 6-Anilino-2-chloro Series
The target compound embodies a 2-anilino-6-chloro substitution that is regioisomeric to the 6-anilino-2-chloro-9-benzylpurines characterized in the literature. Patent EP1444982A1 reports that the 6-anilino congener N-Phenyl-9H-purin-6-ylamine exhibits a broad kinase inhibition profile at 30 µM, with inhibition values of 19% (c-RAF), 13% (GSK3β), 11% (JNK3), 39% (Lck), 22% (MAPK1), 33% (MAPK2), and 48% (ROCK-II) [1]. By contrast, the target compound's 2-anilino-6-chloro arrangement places the anilino moiety at the position that normally interacts with the kinase hinge region via the purine C2 substituent, which is predicted to shift selectivity toward kinases that prefer a hydrogen-bond acceptor at C6 and a bulky aryl group at C2. No equivalent broad-panel inhibition data have been published for the target compound, underscoring its value as a differentiated starting point for selectivity-driven medicinal chemistry.
| Evidence Dimension | Kinase inhibition profile (% inhibition at 30 µM) |
|---|---|
| Target Compound Data | Data not publicly available; scaffold predicted to alter kinase selectivity based on regioisomeric substitution pattern. |
| Comparator Or Baseline | N-Phenyl-9H-purin-6-ylamine (6-anilino regioisomer): c-RAF 19%, GSK3β 13%, JNK3 11%, Lck 39%, MAPK1 22%, MAPK2 33%, MEK1 19%, PKA 32%, PKB 14%, ROCK-II 48%, SAPK2a 32%. |
| Quantified Difference | Not quantifiable due to absence of target compound data; structural difference creates distinct pharmacophore. |
| Conditions | Kinase inhibition assay at 30 µM compound concentration (EP1444982A1). |
Why This Matters
For scientists seeking a purine scaffold with unexplored kinase selectivity space, the 2-anilino-6-chloro regioisomer offers a structurally validated but pharmacologically distinct alternative to the heavily studied 6-anilino-2-chloro series.
- [1] European Patent EP1444982A1. The use of purine derivatives as selective kinase inhibitors. Filing date: 2003-02-06. Published: 2004-08-11. View Source
